7-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted with a 2,5-dimethyl group, a 3-phenyl ring, and a 7-position piperazine moiety modified with a 4-chlorobenzyl group.
Pyrazolo[1,5-a]pyrimidines are often explored for their ability to interact with biological targets, such as corticotropin-releasing factor (CRF) receptors and antimicrobial agents . Modifications to the piperazine substituent or core heterocycle significantly influence physicochemical properties and bioactivity.
Properties
IUPAC Name |
7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN5/c1-18-16-23(30-14-12-29(13-15-30)17-20-8-10-22(26)11-9-20)31-25(27-18)24(19(2)28-31)21-6-4-3-5-7-21/h3-11,16H,12-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNBCLJTZORPOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-(4-Chlorobenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a pyrazolo[1,5-a]pyrimidine core with a piperazine moiety, which may enhance its pharmacological profile. The presence of a chlorine atom in the chlorobenzyl group is hypothesized to modulate its biological interactions significantly.
Chemical Structure and Properties
The molecular formula for this compound is C25H26ClN5, with a molecular weight of 431.97 g/mol. Its structural uniqueness arises from the combination of the piperazine ring and the pyrazolo[1,5-a]pyrimidine framework, which influences its interactions with various biological targets.
Research indicates that this compound exhibits potential anti-inflammatory and anti-cancer properties. The exact mechanism involves binding to specific molecular targets such as enzymes or receptors, leading to alterations in cellular processes. For instance, studies have shown interactions with acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.
Biological Activities
The compound has been evaluated for various biological activities:
Research Findings
Recent studies have focused on synthesizing derivatives of pyrazolo[1,5-a]pyrimidines and evaluating their biological activities. Here are some key findings:
Case Studies
- Acetylcholinesterase Inhibition : A study evaluated various derivatives' effectiveness against AChE, revealing that compounds similar to this compound showed promising IC50 values (e.g., 2.14±0.003 µM) indicating strong inhibitory activity against this enzyme .
- Anticancer Potential : In a comparative analysis of pyrazolo[1,5-a]pyrimidine derivatives, several exhibited significant cytotoxicity against cancer cell lines (e.g., MCF-7 breast cancer cells), suggesting that modifications at the piperazine position could enhance efficacy .
Scientific Research Applications
Structural Characteristics
The compound features a complex bicyclic structure that includes both pyrazole and pyrimidine moieties. The presence of the 4-(4-Chlorobenzyl)piperazine substituent is significant as it enhances the pharmacological properties of the compound. The molecular formula is with a molecular weight of approximately 425.91 g/mol.
Biological Activities
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including:
- Anticancer : Studies have shown that certain derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, phenylpyrazolo[3,4-d]pyrimidines have been identified as dual inhibitors of EGFR and VEGFR2 with IC50 values ranging from 0.3 to 24 µM, demonstrating their potential in cancer therapy .
- Antiviral : Some derivatives have shown promise in antiviral applications, particularly against viral infections. Research into fused pyrazolopyrimidine derivatives has indicated significant antiviral activity .
- Anti-inflammatory : Pyrazole derivatives have been found to possess anti-inflammatory properties superior to established drugs like diclofenac .
Case Study 1: Anticancer Activity
A study focused on a series of phenylpyrazolo[3,4-d]pyrimidines demonstrated their efficacy as anticancer agents. One compound showed significant inhibition of tumor growth in MCF-7 breast cancer cells and effectively induced apoptosis while inhibiting cell migration . Molecular docking studies revealed specific binding interactions with protein targets associated with cancer progression.
Case Study 2: Antiviral Potential
Research on pyrazolo[1,5-a]pyrimidine derivatives indicated that certain compounds exhibited notable antiviral activity against various viral strains. The mechanism involved interference with viral replication processes .
Comparison with Similar Compounds
Key Observations :
- Sulfonyl-modified piperazines (e.g., methylsulfonyl in ) exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability.
Core Heterocycle Variations
Replacement of the pyrazolo[1,5-a]pyrimidine core with related heterocycles impacts conformational flexibility and binding interactions.
Key Observations :
- Pyrazolo[1,5-a]pyrimidinones (e.g., MK15 ) lack the piperazine moiety but retain a planar structure suitable for π-π stacking.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(4-(4-chlorobenzyl)piperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how can reaction yields be optimized?
- Methodology : The synthesis typically involves cyclization reactions of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles under reflux conditions in ethanol or methanol. Microwave-assisted synthesis and solvent-free methods have been shown to improve yields (up to 20% enhancement) and selectivity by reducing side reactions . Key parameters include temperature control (70–90°C), solvent choice (polar aprotic solvents like DMF), and catalyst screening (e.g., p-toluenesulfonic acid).
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodology : Nuclear Magnetic Resonance (NMR; both H and C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming the pyrazolo[1,5-a]pyrimidine core and substituents (e.g., 4-chlorobenzyl-piperazine). X-ray crystallography can resolve 3D conformation, while IR spectroscopy identifies functional groups like C-Cl (stretch at 750–800 cm) .
Q. What preliminary biological screening models are recommended for assessing its therapeutic potential?
- Methodology : Start with in vitro assays:
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC determination.
- Anti-inflammatory : COX-2 inhibition assays (IC comparison to Celecoxib) .
- Kinase inhibition : Fluorescence-based kinase profiling (e.g., CDK2, EGFR) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for selective kinase inhibition?
- Methodology :
- Substituent analysis : Compare derivatives with modified piperazine (e.g., 4-methylpiperazine in ) or chlorobenzyl groups. Replace the 4-chlorobenzyl with electron-withdrawing groups (e.g., nitro) to enhance kinase binding.
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding affinities to CDK2 or EGFR. MD simulations (100 ns) assess stability of ligand-receptor complexes .
- Data : A SAR table for derivatives (Example):
| Derivative | Piperazine Substituent | IC (CDK2) | Selectivity Ratio (CDK2/EGFR) |
|---|---|---|---|
| Parent | 4-Chlorobenzyl | 120 nM | 3.5 |
| Derivative A | 4-Methyl | 250 nM | 1.2 |
| Derivative B | 3-Nitrobenzyl | 85 nM | 8.7 |
Q. How can contradictory data in biological assays (e.g., high in vitro potency vs. low in vivo efficacy) be systematically addressed?
- Methodology :
- Pharmacokinetic profiling : Measure solubility (shake-flask method), metabolic stability (microsomal assays), and plasma protein binding (equilibrium dialysis). Poor bioavailability often explains discrepancies .
- Formulation optimization : Use nanoemulsions or liposomes ( ) to enhance solubility.
- In vivo validation : Adopt xenograft models (e.g., nude mice with HT-29 tumors) with dose-ranging studies (10–50 mg/kg) .
Q. What computational and experimental strategies are effective for optimizing reaction conditions in large-scale synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, a 2 factorial design can identify interactions between parameters .
- Machine learning : Train models on historical reaction data (e.g., yield vs. solvent polarity index) to predict optimal conditions.
- Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time from 12 h (batch) to 2 h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
